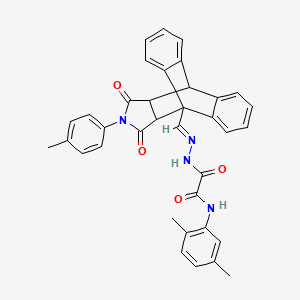![molecular formula C14H14N8O3 B11550552 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11550552.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves a multi-step process. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and coupling reactions of precursor compounds.
Synthesis of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazides and acetylenes.
Condensation with methoxyphenyl group: The final step involves the condensation of the triazole derivative with a methoxyphenyl aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and energetic materials
Wirkmechanismus
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in various binding interactions, leading to modulation of biological pathways and effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and applications.
1,2,3-triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and synthetic utility.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are studied for their pharmacological properties.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N8O3 |
|---|---|
Molekulargewicht |
342.31 g/mol |
IUPAC-Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O3/c1-8-11(22(21-17-8)13-12(15)19-25-20-13)14(23)18-16-7-9-4-3-5-10(6-9)24-2/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
InChI-Schlüssel |
ORTXKDXMHBADQY-FRKPEAEDSA-N |
Isomerische SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11550486.png)
![3-fluoro-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11550487.png)
![3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550488.png)

![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550515.png)
![Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
![N'-{(E)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B11550524.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11550526.png)
![methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11550539.png)

![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11550553.png)
